molecular formula C21H19N5O2S B6485076 N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide CAS No. 899738-64-8

N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(methylsulfanyl)benzamide

Cat. No.: B6485076
CAS No.: 899738-64-8
M. Wt: 405.5 g/mol
InChI Key: XVCOPCKXEMHOKN-UHFFFAOYSA-N
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Description

Its structure features a 3,4-dimethylphenyl group at the N1 position of the pyrazolo-pyrimidinone core and a 2-(methylsulfanyl)benzamide moiety at the C5 position.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S/c1-13-8-9-15(10-14(13)2)26-19-17(11-23-26)21(28)25(12-22-19)24-20(27)16-6-4-5-7-18(16)29-3/h4-12H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCOPCKXEMHOKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=CC=C4SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key structural and physicochemical features of the target compound with analogs from the evidence:

Compound Name Core Substituent Benzamide Substituent Yield (%) Melting Point (°C) Molecular Weight (g/mol) Reference
Target Compound 3,4-Dimethylphenyl 2-(Methylsulfanyl) N/A N/A ~407.5* N/A
(E)-N’-(4-Methoxybenzylidene)acetohydrazide derivative (5b, ) Phenyl 4-Methoxybenzylidene 75 246–248 ~448.4†
N-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-2-(trifluoromethyl)benzamide () 3-Chlorophenyl 2-(Trifluoromethyl) N/A N/A 448.8‡
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-... (Example 53, ) Fluorophenyl-chromenyl 2-Fluoro-N-isopropyl 28 175–178 589.1

*Calculated using molecular formula (C₂₂H₂₁N₅O₂S).
†Based on formula C₂₄H₂₃N₇O₃.
‡From ChemSpider data in .

Key Observations:

  • Substituent Bulk and Polarity: The target’s 3,4-dimethylphenyl group is less polar than the 3-chlorophenyl () or fluorophenyl () groups, which may enhance hydrophobic binding but reduce solubility.
  • Electron-Withdrawing vs. Electron-Donating Groups: The methylsulfanyl group (electron-donating) in the target contrasts with the trifluoromethyl group (strongly electron-withdrawing) in . This difference could modulate electronic interactions with target proteins, such as kinases or DNA-binding domains .
  • Synthetic Accessibility: Yields for analogs in range from 60–78%, suggesting that substituent choice (e.g., methoxy vs. nitro groups) impacts reaction efficiency. The target’s synthesis likely requires similar hydrazide coupling strategies .

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